molecular formula C38H67N11O9 B14242115 L-Proline, L-prolyl-L-glutaminyl-L-prolyl-L-lysyl-L-lysyl-L-lysyl- CAS No. 205385-47-3

L-Proline, L-prolyl-L-glutaminyl-L-prolyl-L-lysyl-L-lysyl-L-lysyl-

Cat. No.: B14242115
CAS No.: 205385-47-3
M. Wt: 822.0 g/mol
InChI Key: GPUDIWKEEMRKEF-FLMSMKGQSA-N
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Description

L-Proline, L-prolyl-L-glutaminyl-L-prolyl-L-lysyl-L-lysyl-L-lysyl- is a complex peptide composed of multiple amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Proline, L-prolyl-L-glutaminyl-L-prolyl-L-lysyl-L-lysyl-L-lysyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated using reagents like HBTU or DIC and coupled to the growing peptide chain.

    Deprotection: The temporary protecting groups on the amino acids are removed using TFA.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and purified.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The peptide can undergo oxidation, particularly at the proline and lysine residues.

    Reduction: Reduction reactions can be used to modify disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Site-directed mutagenesis or chemical modification.

Major Products

The major products of these reactions include modified peptides with altered functional properties, which can be used for various applications.

Scientific Research Applications

Chemistry

    Catalysis: The peptide can act as a catalyst in certain organic reactions due to its unique structure.

Biology

    Protein Engineering: Used in the design of novel proteins with specific functions.

    Enzyme Inhibition: Potential inhibitor of enzymes due to its specific amino acid sequence.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent.

    Biomarker Discovery: Used in the identification of disease biomarkers.

Industry

    Food Industry: Enhances the flavor and texture of food products.

    Pharmaceuticals: Used in the formulation of peptide-based drugs.

Mechanism of Action

The mechanism of action of L-Proline, L-prolyl-L-glutaminyl-L-prolyl-L-lysyl-L-lysyl-L-lysyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, protein-protein interactions, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • L-Glutaminyl-L-asparaginyl-L-prolyl-L-valyl-L-valyl-L-histidyl-L-phenylalanyl-L-phenylalanyl-L-phenylalanyl-L-asparaginyl-L-isoleucyl-L-valyl-L-threonyl-L-prolyl-L-arginyl-L-threonyl-L-proline
  • L-prolyl-L-proline

Uniqueness

L-Proline, L-prolyl-L-glutaminyl-L-prolyl-L-lysyl-L-lysyl-L-lysyl- is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

205385-47-3

Molecular Formula

C38H67N11O9

Molecular Weight

822.0 g/mol

IUPAC Name

(2S)-1-[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-5-amino-5-oxo-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C38H67N11O9/c39-18-4-1-10-25(34(53)46-27(12-3-6-20-41)36(55)49-23-9-15-30(49)38(57)58)44-33(52)26(11-2-5-19-40)45-35(54)29-14-8-22-48(29)37(56)28(16-17-31(42)50)47-32(51)24-13-7-21-43-24/h24-30,43H,1-23,39-41H2,(H2,42,50)(H,44,52)(H,45,54)(H,46,53)(H,47,51)(H,57,58)/t24-,25-,26-,27-,28-,29-,30-/m0/s1

InChI Key

GPUDIWKEEMRKEF-FLMSMKGQSA-N

Isomeric SMILES

C1C[C@H](NC1)C(=O)N[C@@H](CCC(=O)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N3CCC[C@H]3C(=O)O

Canonical SMILES

C1CC(NC1)C(=O)NC(CCC(=O)N)C(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N3CCCC3C(=O)O

Origin of Product

United States

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